N-(3,3-Dimethylamino)propyl-8-methoxynaphtho(2,1-b)thiophene-4-carboxamide
Overview
Description
“N-(3,3-Dimethylamino)propyl-8-methoxynaphtho(2,1-b)thiophene-4-carboxamide” is a chemical compound with the molecular formula C19H22N2O2S . It is known to intercalate into double-helical DNA .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-Ray Diffraction . The torsion angle between the naphthothiophene ring and the carbonyl O atom of the side chain is 5.5 (4) degrees in structure (1) and 25 (2) and -32 (2) degrees in the two independent molecules of (2). This difference is due to out-of-plane distortions in (2) that arise from steric hindrance between H atoms on the amide and the ring system, at position 2 .Physical And Chemical Properties Analysis
The compound has a molecular formula of C19H22N2O2S, an average mass of 342.455 Da, and a monoisotopic mass of 342.140198 Da .Scientific Research Applications
Cancer Treatment : Compounds similar to N-(3,3-Dimethylamino)propyl-8-methoxynaphtho(2,1-b)thiophene-4-carboxamide show potential as drug delivery systems for cancer treatments. Specifically, carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrate potent cytotoxic activity against leukemia and lung cancer cells, and some have shown curative effects in mouse models of colon 38 tumors (Deady et al., 2003). Additionally, novel thiophene and thienopyrimidine derivatives have shown promising antiproliferative activity against breast and colon cancer cell lines (Ghorab et al., 2013).
Antioxidant Properties : Some derivatives of benzo[b]thiophenes, like 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, have demonstrated promising antioxidant properties. The structure-activity relationships of these compounds are influenced by substituents and ring positions (Queiroz et al., 2007).
Antibacterial and Antifungal Activities : Thiophene-3-carboxamide derivatives exhibit both antibacterial and antifungal activities. Their structures are characterized by intramolecular hydrogen bonds, which play a role in their bioactivity (Vasu et al., 2003).
DNA Binding : Compounds like 6-substituted naphthothiopheneamides have shown the ability to intercalate and bind to DNA. This binding behavior is significant for understanding their potential as therapeutic agents (Hopkins et al., 1991).
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-8-methoxybenzo[e][1]benzothiole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-21(2)9-4-8-20-19(22)17-11-13-5-6-14(23-3)12-16(13)15-7-10-24-18(15)17/h5-7,10-12H,4,8-9H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABPGVBEEHCOEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=C2C(=C3C=C(C=CC3=C1)OC)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146384 | |
Record name | N-(3,3-Dimethylamino)propyl-8-methoxynaphtho(2,1-b)thiophene-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-Dimethylamino)propyl-8-methoxynaphtho(2,1-b)thiophene-4-carboxamide | |
CAS RN |
104314-34-3 | |
Record name | N-(3,3-Dimethylamino)propyl-8-methoxynaphtho(2,1-b)thiophene-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104314343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3,3-Dimethylamino)propyl-8-methoxynaphtho(2,1-b)thiophene-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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